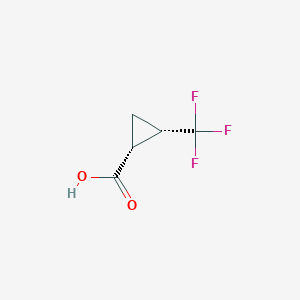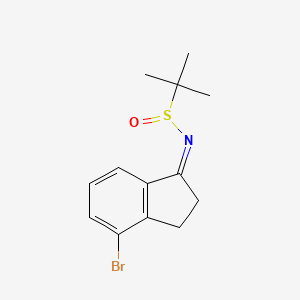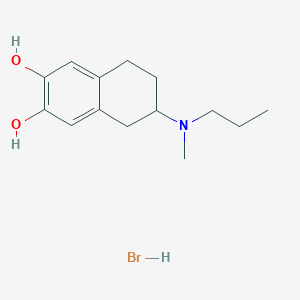
Oleth-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleth-3 is a chemical compound with the molecular formula C20H40O4. It is also known by its systematic name, this compound. This compound is characterized by its long hydrophobic tail and hydrophilic head, making it a surfactant. Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oleth-3 typically involves the reaction of oleyl alcohol with ethylene oxide. The process can be summarized as follows:
Starting Material: Oleyl alcohol (Z)-9-octadecen-1-ol.
Reaction with Ethylene Oxide: Oleyl alcohol is reacted with ethylene oxide in the presence of a catalyst, such as potassium hydroxide (KOH), to form the desired product. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where oleyl alcohol and ethylene oxide are continuously fed into the reactor. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oleth-3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted ethers or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Oleth-3 has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, personal care products, and cleaning agents due to its surfactant properties.
Mécanisme D'action
The mechanism of action of Oleth-3 is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with and solubilize hydrophobic substances in aqueous environments. This property is particularly useful in applications such as emulsification, where it helps to stabilize mixtures of oil and water.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octaethylene glycol: Similar in structure but lacks the long hydrophobic tail.
Triethylene glycol monomethyl ether: Contains a shorter hydrophobic tail and different functional groups.
Polyethylene glycol (PEG): A polymer with varying chain lengths, used in similar applications but with different properties.
Uniqueness
Oleth-3 is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head, making it particularly effective as a surfactant. Its structure allows it to interact with both hydrophobic and hydrophilic substances, making it versatile in various applications.
Propriétés
Formule moléculaire |
C24H48O4 |
|---|---|
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
2-[2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h9-10,25H,2-8,11-24H2,1H3/b10-9- |
Clé InChI |
KGULFLCOPRYBEV-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOCCOCCOCCO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl N-allyl-N-[2-(methoxy(methyl)amino)-2-oxo-ethyl]carbamate](/img/structure/B1516073.png)

![6-(4-(Benzyloxy)-6-methoxybenzofuran-2-yl)-2-bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1516088.png)






